Sivelestat has been used in trials studying the treatment of Acute Lung Injury and Respiratory Distress Syndrome, Adult.
Sivelestat
CAS No.: 127373-66-4
Cat. No.: VC0002398
Molecular Formula: C20H22N2O7S
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 127373-66-4 |
---|---|
Molecular Formula | C20H22N2O7S |
Molecular Weight | 434.5 g/mol |
IUPAC Name | 2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid |
Standard InChI | InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24) |
Standard InChI Key | BTGNGJJLZOIYID-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O |
Canonical SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O |
Pharmacological Profile and Mechanism of Action
Biochemical Characteristics
Sivelestat (ONO-5046) is a low-molecular-weight synthetic inhibitor (529.5 Da) featuring a sulfonamide group that binds irreversibly to neutrophil elastase's active site . The compound acts as a competitive acyl-enzyme inhibitor, forming stable complexes with the serine protease through nucleophilic attack by Ser195 on its pivaloyl carbonyl group . Structural analyses reveal that the 4-(sulfamoyl)phenyl pivalate moiety enables optimal interaction with the enzyme's S1 pocket, achieving 44 nM inhibitory concentration (IC50) against human neutrophil elastase (HNE) .
Anti-Inflammatory Pathways
The therapeutic effects manifest through three primary mechanisms:
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Protease Inhibition: Direct neutralization of HNE prevents degradation of extracellular matrix components like elastin and collagen .
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Cytokine Modulation: Reduces interleukin-8 (IL-8) by 38% and tumor necrosis factor-α (TNF-α) by 29% in ARDS patients, curtailing neutrophil chemotaxis .
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Endothelial Protection: Maintains angiopoietin-1 expression in cerebral ischemia models, preserving microvascular integrity .
Parameter | Sivelestat Group (n=125) | Control Group (n=87) | P-value |
---|---|---|---|
PaO2/FiO2 at 72h (mmHg) | 169 ± 61 | 139 ± 40 | <0.001 |
IL-8 Reduction (48h) | 42% | 18% | 0.003 |
28-Day Mortality | 20.0% | 33.3% | 0.028 |
Table 1: Clinical outcomes in pediatric ARDS from a 212-patient cohort study .
Therapeutic Applications in Respiratory Disorders
Acute Respiratory Distress Syndrome
A 2024 multicenter analysis of COVID-19 ARDS patients (n=214) demonstrated sivelestat's oxygenation-enhancing effects, particularly in severe hypoxemia subgroups (PaO2/FiO2 <150 mmHg). Treated patients showed:
The drug's efficacy appears dose-dependent, with optimal outcomes at continuous infusions of 0.2–0.4 mg/kg/h .
Pediatric ARDS Management
In the largest pediatric study to date (n=212), sivelestat-treated children exhibited:
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Plateau pressure reduction from 35±5 to 20±2 cmH2O (P<0.001)
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Survival advantage persisting at 90-day follow-up (HR 0.62, CI 0.41–0.93)
Neuroprotective Effects in Cerebral Ischemia
Ischemic Stroke Pathophysiology
The 2010 murine middle cerebral artery occlusion study revealed sivelestat's multimodal neuroprotection :
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39% reduction in infarct volume (P<0.01)
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52% decrease in blood-brain barrier permeability
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2.3-fold increase in angiopoietin-1 expression at ischemic margins
In vitro models using human brain microvascular endothelial cells showed 78% cell survival at clinical sivelestat concentrations (30 μg/mL) versus 42% in controls when exposed to neutrophil elastase .
Pharmacokinetics and Novel Derivatives
Absorption and Metabolism
Sivelestat exhibits linear pharmacokinetics with:
Second-Generation Inhibitors
Recent structural optimizations yielded compounds with enhanced potency:
Compound | IC50 (nM) | Half-Life (h) |
---|---|---|
3a | 19 | 9.2 |
3f | 22 | 11.4 |
9a | 30 | 8.7 |
Table 2: Pharmacological parameters of novel sulfonamide analogs .
Molecular docking studies confirm these analogs maintain the critical interaction with Ser195 while improving metabolic stability through fluorinated side chains .
Future Directions and Clinical Implications
Ongoing research priorities include:
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Phase III trials evaluating high-dose regimens (0.6 mg/kg/h) in septic ARDS
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Development of inhaled formulations for localized lung delivery
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Biomarker-guided therapy using neutrophil elastase activity assays
The compound's pleiotropic anti-inflammatory effects warrant investigation in non-respiratory indications, particularly in neurological and cardiovascular disorders characterized by neutrophil-mediated tissue injury.
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